2-Biotin Clavulanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

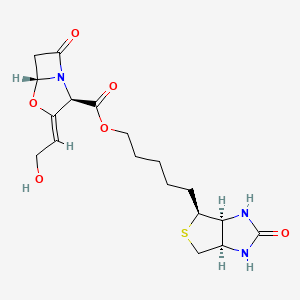

2-Biotin Clavulanate is a compound that combines the properties of biotin and clavulanic acidClavulanic acid is a β-lactamase inhibitor used in combination with β-lactam antibiotics to enhance their effectiveness by preventing their degradation by β-lactamase enzymes .

Métodos De Preparación

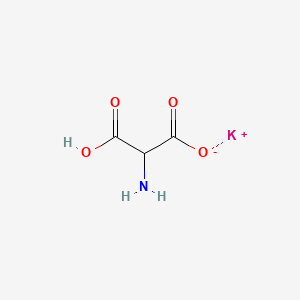

The synthesis of 2-Biotin Clavulanate involves the esterification of the carboxylic group of clavulanic acid with a biotin moiety. Two synthetic approaches have been reported: direct binding and using a tetraethylenglycol linker. The latter offers advantages such as better solubility in aqueous solutions and lower steric hindrance . The reaction typically involves stirring commercially available potassium clavulanate and synthesized biotin iodide in dry dimethylformamide (DMF) under a nitrogen atmosphere at room temperature overnight .

Análisis De Reacciones Químicas

2-Biotin Clavulanate undergoes several types of chemical reactions, including:

β-lactam ring opening: This reaction occurs through the interaction with aliphatic amino nitrogen, leading to different stability of the resulting conjugates.

Esterification: The carboxylic group of clavulanic acid reacts with biotin to form the ester linkage.

Common reagents used in these reactions include potassium clavulanate, biotin iodide, and dry DMF. The major products formed from these reactions are the biotinylated analogues of clavulanic acid, which can be used as probes for detecting haptenated serum proteins .

Aplicaciones Científicas De Investigación

2-Biotin Clavulanate has several scientific research applications, including:

Allergy Studies: It is used to study protein haptenation by β-lactams, which is necessary to activate the immune system.

Protein Detection: The biotin moiety allows for the detection of conjugated proteins using streptavidin-based amplification techniques.

Mass Spectrometry: It is used in mass spectrometry to detect the haptenation of human serum albumin and other serum proteins.

Mecanismo De Acción

The mechanism of action of 2-Biotin Clavulanate involves the β-lactam ring opening by aliphatic amino nitrogen, leading to the formation of stable conjugates. These conjugates can then interact with proteins, allowing for their detection and study . The biotin moiety facilitates the detection of these conjugates through biotin-streptavidin interactions .

Comparación Con Compuestos Similares

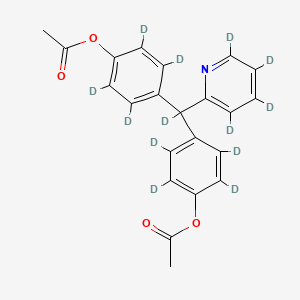

2-Biotin Clavulanate is unique due to its combination of biotin and clavulanic acid, which allows for both the inhibition of β-lactamase enzymes and the detection of conjugated proteins. Similar compounds include:

Clavulanic Acid: A β-lactamase inhibitor used in combination with β-lactam antibiotics.

Biotinylated Compounds: Other compounds that have been biotinylated for detection purposes.

Propiedades

Fórmula molecular |

C18H25N3O6S |

|---|---|

Peso molecular |

411.5 g/mol |

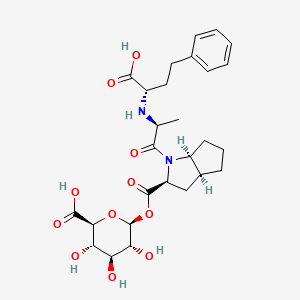

Nombre IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C18H25N3O6S/c22-6-5-11-16(21-13(23)8-14(21)27-11)17(24)26-7-3-1-2-4-12-15-10(9-28-12)19-18(25)20-15/h5,10,12,14-16,22H,1-4,6-9H2,(H2,19,20,25)/b11-5-/t10-,12-,14+,15-,16+/m0/s1 |

Clave InChI |

WPEURQQFLVYESI-PIAKLCLOSA-N |

SMILES isomérico |

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)OCCCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

SMILES canónico |

C1C2N(C1=O)C(C(=CCO)O2)C(=O)OCCCCCC3C4C(CS3)NC(=O)N4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13859439.png)